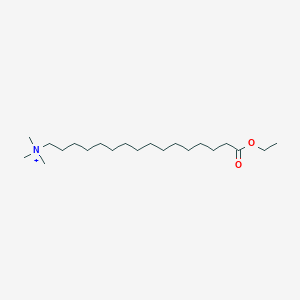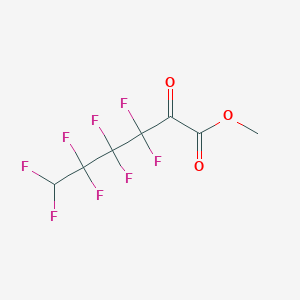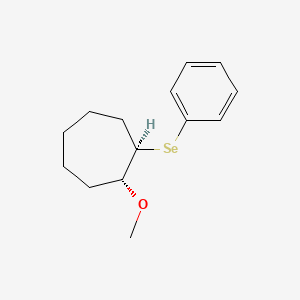![molecular formula C10H12N4 B14448061 1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile CAS No. 75985-33-0](/img/structure/B14448061.png)
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with dimethyl groups at positions 2 and 5, and an aziridine ring attached to a carbonitrile group
Vorbereitungsmethoden
The synthesis of 1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,5-dimethylpyrimidine.
Attachment of the Aziridine Ring: The aziridine ring is introduced via a nucleophilic substitution reaction, where a suitable aziridine precursor reacts with the pyrimidine derivative.
Introduction of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Analyse Chemischer Reaktionen
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Polymerization: The aziridine ring can participate in ring-opening polymerization reactions, producing polyamines with various structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its heterocyclic structure.
Materials Science: It is used as a building block for the synthesis of advanced materials, including polymers and coatings with specific properties.
Biological Studies: The compound is studied for its biological activity, including potential antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Vergleich Mit ähnlichen Verbindungen
1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile can be compared with other similar compounds, such as:
2,5-Dimethylpyrimidine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
Aziridine: A simple aziridine ring structure, used in polymerization and as a building block in organic synthesis.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings, used in medicinal chemistry and as intermediates in organic synthesis.
Eigenschaften
| 75985-33-0 | |
Molekularformel |
C10H12N4 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-[(2,5-dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N4/c1-7-4-12-8(2)13-10(7)6-14-5-9(14)3-11/h4,9H,5-6H2,1-2H3 |
InChI-Schlüssel |
YEXSCIHXYVRRGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1CN2CC2C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
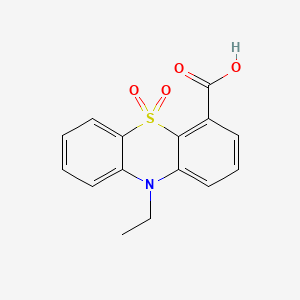
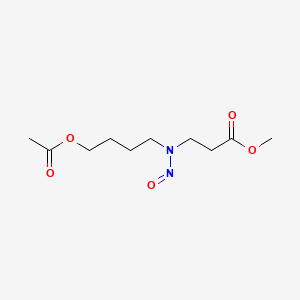

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
